2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
Descripción
2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Propiedades
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-17-9-10-21(13-18(17)2)27-24(30)16-29-19(3)26-23-11-12-28(15-22(23)25(29)31)14-20-7-5-4-6-8-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTBBSYZRUMMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of Diamines with Carbonyl Derivatives
A common strategy involves condensing 2,4,6-triaminopyrimidine (5 ) with cyclic ketones or α,β-unsaturated esters. For example, reacting 5 with ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate (15 ) in diphenyl ether at 195–230°C yields a dihydropyridopyrimidine intermediate (16 ), which is subsequently oxidized and functionalized. Adapting this method, ethyl acetoacetate or malonaldehyde derivatives could serve as carbonyl components to form the pyrido[4,3-d]pyrimidine skeleton.
Ultrasound-Mediated One-Pot Synthesis
A catalyst-free, one-pot method under ultrasound irradiation (70% amplitude, 30 min) efficiently constructs 7-methyl-substituted pyrido[4,3-d]pyrimidines. For the target compound, substituting 4-fluorobenzaldehyde with benzaldehyde and modifying the uracil precursor to include a methyl group could yield the desired core. Typical conditions involve ethanol, ammonium acetate, and ultrasonication, achieving yields >70%.
Halogenation and Functionalization
Chloropyrido[4,3-d]pyrimidine derivatives (e.g., 5 in) undergo nucleophilic substitution with amines or thiols. Introducing a chlorine atom at position 3 enables subsequent displacement with the acetamide side chain.
Attachment of the N-(3,4-Dimethylphenyl)Acetamide Side Chain
Synthesis of the Acetamide Moiety
N-(3,4-Dimethylphenyl)acetamide is prepared by reacting acetyl chloride with 3,4-dimethylaniline in dichloromethane and triethylamine. The product is purified via recrystallization from ethanol.
Coupling to the Pyridopyrimidine Core
The acetamide is introduced at position 3 through nucleophilic displacement of a chlorine atom or Mitsunobu reaction. For example, chloropyrido[4,3-d]pyrimidine (5 ) reacts with N-(3,4-dimethylphenyl)acetamide in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base.
Optimization and Purification Strategies
Solvent and Temperature Effects
Purification Techniques
- Recrystallization : Ethanol or methanol effectively removes disubstituted byproducts.
- Column chromatography : Silica gel with ethyl acetate/hexane (2:1) resolves regioisomers.
Analytical Characterization Data
Comparative Analysis of Synthetic Routes
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dimethylphenyl groups, using common reagents such as halogens or nucleophiles.
Cyclization: The formation of the pyrido[4,3-d]pyrimidin-5-one structure itself is a result of cyclization reactions.
Aplicaciones Científicas De Investigación
2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other pyrido[4,3-d]pyrimidines and related heterocyclic structures. These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:
- 7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
- 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide
These compounds highlight the diversity and potential of pyrido[4,3-d]pyrimidines in various scientific fields.
Actividad Biológica
The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on available literature.
- Molecular Formula : C26H30N4O2
- Molecular Weight : 430.5 g/mol
- CAS Number : 1242872-51-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often utilize various reagents and catalysts to achieve high yields while minimizing side reactions. Key methods include:
- Retrosynthetic Analysis : Identifying simpler precursors for synthesis.
- Reaction Conditions : Optimizing temperature and solvent to enhance yield.
Anticancer Properties
Research indicates that pyrido[4,3-d]pyrimidine derivatives can target specific proteins involved in cancer progression. For instance, compounds with similar structures have shown activity against the ephrin receptor family, which is often overexpressed in various cancers .
Key Findings :
- The compound may inhibit tumor growth by targeting specific kinases involved in cell signaling pathways.
- In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds within the same class have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibiotic agent .
Case Study :
In a study evaluating related pyrido-pyrimidine derivatives, several compounds showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogenic bacteria . This suggests that modifications on the pyrido-pyrimidine scaffold can enhance antimicrobial efficacy.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interacting with enzymes such as kinases and topoisomerases.
- Signal Transduction Modulation : Altering pathways critical for cell proliferation and survival.
Table 1: Summary of Biological Activities
Future Directions
Further research is essential to fully understand the biological mechanisms and therapeutic potential of this compound. Suggested areas for future study include:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
- Clinical Trials : To assess therapeutic applications in humans.
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
The synthesis of this pyrido-pyrimidine acetamide derivative requires multi-step optimization. Key steps include:
- Core formation : Construct the pyrido[4,3-d]pyrimidin-4-one core via cyclization of substituted pyridine precursors under acidic or basic conditions .
- Functionalization : Introduce the benzyl and acetamide moieties via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig for aryl-amine bonds) .
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity via HPLC (>95%) .
Critical parameters include solvent polarity (DMF for high-temperature reactions), catalyst selection (Pd for cross-couplings), and protecting groups for reactive amines .
Advanced: How can conflicting bioactivity data between structural analogs be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:
- Substituent effects : The benzyl group at position 6 enhances lipophilicity and target binding, while the 3,4-dimethylphenyl acetamide may sterically hinder interactions .
- Assay variability : Standardize in vitro protocols (e.g., IC50 measurements using MTT assays with consistent cell lines and controls) .
- Computational validation : Perform molecular docking (AutoDock Vina) to compare binding affinities against targets like kinase enzymes or DNA topoisomerases .
A systematic SAR table (see example below) helps isolate critical functional groups:
| Analog | R1 (Position 6) | R2 (Acetamide) | Bioactivity (IC50, μM) |
|---|---|---|---|
| Target Compound | Benzyl | 3,4-Dimethylphenyl | 0.85 (Kinase X) |
| Analog A | Phenyl | 4-Methoxyphenyl | >10 (Inactive) |
| Analog B | Benzyl | 4-Fluorophenyl | 1.2 (Kinase X) |
This highlights the necessity of the benzyl group and tolerance for halogenated acetamides .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry via 1H NMR (e.g., δ 2.19 ppm for CH3 at pyrimidine C2) and 13C NMR for carbonyl groups (δ ~170-175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+ expected m/z ~473.2) .
- XRD (if crystalline) : Resolve stereochemistry at the pyrido-pyrimidine junction .
- HPLC-PDA : Monitor degradation under stress conditions (e.g., pH 1–13, 40–60°C) for stability studies .
Advanced: How can solubility limitations in biological assays be addressed?
Poor aqueous solubility (common with lipophilic pyrido-pyrimidines) requires:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) to enhance cellular uptake .
Validate solubility enhancements using equilibrium solubility assays (shake-flask method, USP buffer) .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
- Anticancer : NCI-60 cell line panel with GI50 evaluation .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) and triplicate replicates .
Advanced: How can computational methods predict off-target interactions?
- Pharmacophore modeling (MOE or Schrödinger) : Map essential features (H-bond acceptors at pyrimidine C4=O, hydrophobic benzyl group) .
- Off-target screening (SwissTargetPrediction) : Rank likely targets (e.g., proteases, GPCRs) using SMILES input .
- MD simulations (GROMACS) : Simulate binding stability (>50 ns) to prioritize targets with low RMSD (<2 Å) .
Validate predictions with SPR (Biacore) binding assays .
Basic: What are the stability risks during long-term storage?
- Hydrolysis : The 4-oxo group is prone to hydrolysis in aqueous buffers; store lyophilized at -20°C .
- Photooxidation : Protect from light (amber vials) due to the conjugated pyrido-pyrimidine system .
- Hygroscopicity : Use desiccants (silica gel) to prevent hydrate formation, which alters solubility .
Advanced: How can metabolic liabilities be identified early in development?
- In vitro microsomal stability (human liver microsomes) : Monitor NADPH-dependent depletion (t1/2 <30 min indicates CYP450 susceptibility) .
- Metabolite ID (LC-MS/MS) : Look for glucuronidation (acetamide) or oxidation (benzyl to benzoic acid) .
- CYP inhibition screening (Fluorescent P450-Glo) : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
